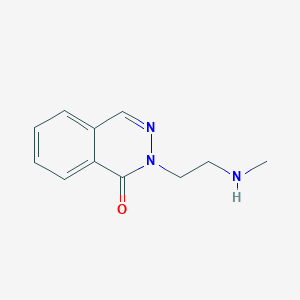

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one

Vue d'ensemble

Description

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one typically involves the reaction of lactams with N-Boc-, N-acetyl-, or N,O-ditosyl derivatives of N-methylethanolamine. The reaction can be carried out in the presence of sodium methoxide or under Mitsunobu reaction conditions . The choice of reagents and conditions can influence the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that derivatives of phthalazin-1(2H)-one, including 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one, exhibit notable anticancer activity. The compound interacts with cellular pathways involved in tumor growth and proliferation, showing effectiveness against several cancer cell lines. Studies have demonstrated that modifications to the phthalazine structure can significantly influence its biological interactions and efficacy against cancer cells .

Case Studies:

- Inhibition of Cancer Cell Lines: In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy.

- Mechanism of Action: The compound may induce apoptosis in cancer cells through mechanisms such as inhibition of vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis .

Pharmacological Applications

The phthalazine core is recognized as a privileged scaffold in drug development due to its diverse pharmacological activities. Compounds derived from this structure, including this compound, have been explored for their potential in treating various conditions:

- Antidiabetic Effects: Some studies suggest that phthalazine derivatives can exhibit antidiabetic properties by modulating metabolic pathways .

- Anti-inflammatory Activity: The compound has shown promise in reducing inflammation, which is beneficial in treating chronic inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The unique methylaminoethyl side chain is particularly important as it contributes to the compound's enhanced efficacy compared to other derivatives lacking this substituent .

Mécanisme D'action

The mechanism of action of 2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Aminoethyl)phthalazin-1(2H)-one: A closely related compound with similar chemical properties.

2-(2-(Dimethylamino)ethyl)phthalazin-1(2H)-one: Another derivative with a dimethylamino group instead of a methylamino group.

Uniqueness

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylamino group can enhance its interaction with certain molecular targets, making it distinct from other similar compounds .

Activité Biologique

2-(2-(Methylamino)ethyl)phthalazin-1(2H)-one is a derivative of phthalazin-1(2H)-one, a compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential in anticancer therapy, antimicrobial properties, and other pharmacological effects based on recent studies.

Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of phthalazin-1(2H)-one with methylaminoethyl derivatives. The synthesis often employs techniques such as refluxing with appropriate reagents to yield high-purity products.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of phthalazine derivatives, including this compound. Research indicates that compounds containing the phthalazine core exhibit significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 0.32 μM, indicating potent activity against cancer cells such as HCT-116 .

Mechanism of Action

The anticancer effects are often attributed to the induction of apoptosis in tumor cells. This is evidenced by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2), which enhances the Bax/Bcl-2 ratio, promoting cell death pathways .

Antimicrobial Activity

Phthalazine derivatives have also been reported to possess antimicrobial properties. In vitro studies reveal that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For example, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM against multiple mycobacterial species .

Study 1: Cytotoxicity Evaluation

A study evaluated a series of phthalazine derivatives for their cytotoxic effects on human tumor cell lines. Among them, this compound exhibited promising results, with significant inhibition observed in cell proliferation assays compared to standard chemotherapeutic agents like cisplatin .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 0.64 | HCT-116 |

| Cisplatin | 2.93 | HCT-116 |

Study 2: Antimycobacterial Activity

In another investigation focusing on antitubercular activity, several phthalazine derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain compounds not only inhibited bacterial growth but also reduced mycobacterial load in animal models, showcasing their potential as therapeutic agents against tuberculosis .

Pharmacological Potential

The pharmacological profile of this compound extends beyond anticancer and antimicrobial activities. Research suggests that phthalazine derivatives may also exhibit:

Propriétés

IUPAC Name |

2-[2-(methylamino)ethyl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-12-6-7-14-11(15)10-5-3-2-4-9(10)8-13-14/h2-5,8,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPQGASETVZFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C(=O)C2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601128 | |

| Record name | 2-[2-(Methylamino)ethyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113582-15-3 | |

| Record name | 2-[2-(Methylamino)ethyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.